10-octyl-10H-phenothiazine 5-oxide
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Overview
Description
10-octyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique electronic and photophysical properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-octyl-10H-phenothiazine 5-oxide typically involves the oxidation of 10-octyl-10H-phenothiazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-octyl-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phenothiazine 5,5-dioxide.
Reduction: Reduction reactions can revert the compound back to its parent phenothiazine derivative.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Phenothiazine 5,5-dioxide.
Reduction: 10-octyl-10H-phenothiazine.
Substitution: Various functionalized phenothiazine derivatives.
Scientific Research Applications
10-octyl-10H-phenothiazine 5-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-octyl-10H-phenothiazine 5-oxide involves its ability to participate in electron transfer processes. The compound’s unique electronic structure allows it to act as an electron donor or acceptor, facilitating various redox reactions. This property is particularly useful in applications such as photoredox catalysis and optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its wide range of applications in chemistry and medicine.
Phenothiazine 5-oxide: A closely related compound with similar electronic properties but different reactivity.
Phenothiazine 5,5-dioxide: An oxidized derivative with enhanced photophysical properties.
Uniqueness
10-octyl-10H-phenothiazine 5-oxide stands out due to its unique combination of electronic properties and functionalizability. The presence of the octyl group enhances its solubility and processability, making it more suitable for industrial applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C20H25NOS |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-octylphenothiazine 5-oxide |
InChI |
InChI=1S/C20H25NOS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)23(22)20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI Key |
JPKWDXNWGGPWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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